molecular formula C5H4ClNO4S2 B1370577 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid CAS No. 1017791-22-8

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B1370577
CAS No.: 1017791-22-8
M. Wt: 241.7 g/mol
InChI Key: DLCJPZJBDWBNQJ-UHFFFAOYSA-N
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Description

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid (CAS 1017791-22-8) is a high-value thiophene-based building block in medicinal and organic chemistry. This compound features a carboxylic acid, a sulfamoyl group, and a chlorine atom on a thiophene scaffold, making it a versatile intermediate for constructing more complex, biologically active molecules . Its primary research application lies in its role as a precursor in the synthesis of pharmaceuticals. Specifically, closely related methylsulfamoyl analogs are critical intermediates in the production of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties . The distinct electronic and structural properties of the thiophene ring, when combined with these functional groups, allow researchers to fine-tune the physicochemical characteristics of lead compounds, influencing factors such as solubility and target binding affinity . The compound should be stored in a cool, dark place under an inert atmosphere at 2-8°C to maintain stability . As a chemical intermediate, it is intended for research purposes in a controlled laboratory environment. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-3-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c6-3-1-2(13(7,10)11)4(12-3)5(8)9/h1H,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJPZJBDWBNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid includes a thiophene ring substituted with a sulfonamide group and a carboxylic acid group. Its molecular formula is C_5H_4ClN_0_4S_2 with a molecular weight of approximately 241.67 g/mol. The presence of chlorine and sulfur moieties enhances its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, potentially through interactions with key molecular targets.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, likely due to the sulfonamide group that can inhibit specific enzymes involved in inflammatory pathways. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro.

The biological activity of 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting enzymes such as carbonic anhydrase, which plays a crucial role in regulating physiological pH and bicarbonate levels.
  • Binding Affinity : Interaction studies suggest that this compound binds effectively to active sites on target proteins, potentially altering their function and leading to therapeutic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiophene derivatives, 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid was found to exhibit superior antibacterial activity against Staphylococcus aureus compared to other derivatives. The study utilized disc diffusion methods to assess efficacy, confirming its potential as an antibiotic candidate .

Case Study 2: Anti-inflammatory Activity

A separate study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid resulted in a significant reduction in paw edema compared to control groups, indicating its potential utility in treating inflammatory conditions .

Future Directions

While preliminary findings are promising, further research is needed to fully elucidate the pharmacological potential and mechanisms underlying the biological activities of 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid. Key areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
  • Clinical Trials : Initiating clinical trials to assess therapeutic applications in humans.

Scientific Research Applications

Pharmaceutical Chemistry

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid has been utilized in the synthesis of various pharmaceutical compounds, notably rivaroxaban, an anticoagulant medication. The synthesis involves multiple steps, including nucleophilic substitution reactions that enhance the compound's biological activity.

Case Study: Synthesis of Rivaroxaban

  • Method : Utilization of Vilsmeier–Haack reactions.
  • Outcome : Successful synthesis of rivaroxaban with demonstrated anticoagulant properties.

Cancer Research

This compound has shown promise in the development of anticancer drugs. It is involved in synthesizing derivatives that exhibit significant antiproliferative activity against cancer cell lines.

Data Table: Antiproliferative Activity

CompoundGI50 Value (nM)
5-Chloro-indole-2-carboxylate29
Pyrrolo[3,4-b]indol-3-one78

Organic Synthesis

In organic synthesis, 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid serves as a versatile building block for creating small molecules and polymers. Its ability to undergo electrophilic and nucleophilic substitutions makes it valuable for various synthetic pathways.

Example Reactions:

  • Nucleophilic substitutions leading to modified thiophene derivatives.
  • Radical reactions contributing to polymer formation.

Nanotechnology

The compound is also used in the modification of nanoparticle surfaces, enhancing their stability and functionality for biomedical applications. This includes the development of drug delivery systems that utilize its unique structural properties.

Research indicates that 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid exhibits notable biological activity, particularly in antimicrobial and anti-inflammatory contexts. The sulfonamide group plays a crucial role in inhibiting bacterial growth, making it a candidate for antibiotic development.

Table: Biological Activity Overview

Activity TypeDescription
AntimicrobialInhibits growth of various bacteria
Anti-inflammatoryPotential to inhibit enzymes related to inflammation

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related thiophene derivatives to elucidate how substituent positions and functional groups influence properties and applications.

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Substituent Positions (Thiophene Ring) Boiling Point (°C) Density (g/cm³) Hydrogen Bond Donors/Acceptors Key Applications
5-Chloro-3-sulfamoylthiophene-2-carboxylic Acid C₅H₄ClNO₄S₂ 5-Cl, 3-SO₂NH₂, 2-COOH N/A N/A 2 / 6 Enzyme inhibitor, pharmaceutical impurity
5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid C₅H₄ClNO₄S₂ 5-Cl, 2-SO₂NH₂, 3-COOH 494.6 ± 55.0 1.8 ± 0.1 2 / 6 Research intermediate
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic Acid C₉H₉ClN₂O₅S₂ 5-Cl, 3-SO₂-morpholine, 2-COOH N/A N/A 1 / 7 Discontinued (likely due to stability/activity issues)
5-Chlorothiophene-2-carboxylic Acid C₅H₃ClO₂S 5-Cl, 2-COOH N/A N/A 1 / 3 Pharmaceutical intermediate

Key Findings:

a. Structural Isomerism :
  • The isomer 5-chloro-2-sulfamoylthiophene-3-carboxylic acid (CAS: 1803609-89-3) shares the same molecular formula but differs in substituent positions.
b. Functional Group Modifications :
  • Morpholine-Sulfonyl Derivative : Replacing the sulfamoyl group with a morpholine-sulfonyl moiety increases steric bulk and hydrophobicity, which may hinder membrane permeability or target binding. This compound (CAS: 948015-50-7) was discontinued, suggesting inferior performance in biological assays .
  • Simpler Carboxylic Acid Analog : 5-Chlorothiophene-2-carboxylic acid lacks the sulfamoyl group, diminishing its hydrogen-bonding capacity and limiting its utility to intermediate roles in synthesis .
d. Physicochemical Properties :
  • The isomer 5-chloro-2-sulfamoylthiophene-3-carboxylic acid has a high boiling point (~494.6°C) and density (1.8 g/cm³), indicating strong intermolecular forces. Similar properties are expected for the target compound, though experimental data are unavailable .

Preparation Methods

Chlorination and Sulfamoylation Steps

A key intermediate related to this compound is 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid ester , which is prepared by chlorination of 3-chlorosulfonylthiophene derivatives in the presence of active iron as catalyst. This step is crucial for introducing the chloro and sulfonyl functionalities on the thiophene ring.

Reaction Conditions:

Parameter Condition
Catalyst Active iron powder (≥96% purity)
Solvent Absolute methylene chloride
Temperature 24–32 °C
Chlorine gas flow rate 5–50 g per hour per mol of substrate
Reaction monitoring Gas chromatography
Reaction time Several hours (chlorine introduction over 2-3 hours initially, then continuous)

Example Procedure:

  • Suspend 96 g iron powder in 121 mL methylene chloride.
  • Introduce 440 g chlorine gas over 2-3 hours at 24–28 °C.
  • Add 1.44 kg methyl 3-chlorosulfonylthiophene-2-carboxylate dissolved in 51 mL methylene chloride.
  • Continue chlorination at 30–32 °C with 100–200 g chlorine gas per hour.
  • Monitor reaction until 62–65% monochloride formation.
  • Quench by pouring into ice water, separate phases, dry organic layer.
  • Evaporate solvent under vacuum at 40 °C.
  • Crystallize residue from isopropyl ether at –30 to –35 °C.

Yield and Purity:

Metric Result
Yield 48.7% (800 g monochloride product)
Purity (GC analysis) 95% monochloride, remainder unchlorinated or dichlorinated
Melting point 50–52 °C

This chlorinated intermediate can then be transformed into the sulfamoyl derivative by substitution of the chlorosulfonyl group with an aminosulfonyl group.

Sulfamoylation Reaction

The sulfamoyl group introduction is typically achieved by reacting the chlorinated thiophene intermediate with sulfamoyl chloride or sulfamide in the presence of a base such as pyridine.

Typical Reaction Conditions:

Parameter Condition
Starting material 5-chloro-3-chlorosulfonylthiophene-2-carboxylic acid or ester
Reagent Sulfamoyl chloride or sulfamide
Base Pyridine or similar organic base
Solvent Aprotic solvents (e.g., dichloromethane)
Temperature Reflux or controlled heating
Time Several hours (reaction monitored by TLC or HPLC)

Purification:

  • Recrystallization from suitable solvents (e.g., isopropyl ether).
  • Filtration and drying under vacuum at moderate temperatures (20–30 °C).

Alternative Synthetic Route: Direct Sulfamoylation of Thiophene-2-carboxylic Acid

Another approach involves direct sulfonation of thiophene-2-carboxylic acid derivatives followed by amination to introduce the sulfamoyl group:

  • React thiophene-2-carboxylic acid with sulfamoyl chloride in the presence of a base like pyridine.
  • Reflux the mixture to ensure complete substitution.
  • Purify by recrystallization.

This method is simpler but may require optimization for yield and purity.

Industrial Scale Considerations

  • Use of continuous flow reactors to enhance reaction control and safety during chlorination and sulfamoylation.
  • Optimization of solvent systems and temperature profiles to maximize yield.
  • Application of green chemistry principles, such as minimizing chlorinated solvent use and waste.
  • Automated monitoring using gas chromatography or HPLC for real-time reaction tracking.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
Chlorination Chlorination of 3-chlorosulfonylthiophene ester Cl2 gas, Fe powder catalyst, CH2Cl2, 30 °C ~49 Monitored by GC, produces monochloride intermediate
Sulfamoylation Reaction with sulfamoyl chloride + base Sulfamoyl chloride, pyridine, reflux Variable Requires purification by recrystallization
Direct sulfonation + amination Thiophene-2-carboxylic acid + sulfamoyl chloride + base Pyridine, reflux Moderate Simpler route, may have lower yield
Industrial scale Continuous flow reactors, optimized conditions Automated control, solvent optimization High Enhanced safety and efficiency

Research Findings and Analytical Data

  • Gas chromatography is the preferred method for monitoring chlorination progress and purity of intermediates.
  • Melting points of intermediates (e.g., 50–52 °C for monochloride) help confirm compound identity.
  • Final 5-chloro-3-sulfamoylthiophene-2-carboxylic acid exhibits characteristic IR and NMR spectra consistent with thiophene, sulfamoyl, and carboxylic acid groups.
  • Purification by crystallization at low temperatures improves product quality and yield.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid, and how can intermediates be validated?

  • Methodological Answer : A plausible synthesis involves sequential functionalization of a thiophene scaffold. Starting with thiophene-2-carboxylic acid, chlorination at the 5-position can be achieved via electrophilic substitution using Cl2/FeCl3. Sulfamoylation at the 3-position may employ sulfamoyl chloride under controlled acidic conditions. Validate intermediates using <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (retention time ≥95% purity) . Recrystallization in ethanol/water mixtures improves purity .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Purity is best determined via GC (gas chromatography) with flame ionization detection, calibrated against a certified reference standard . Stability studies require monitoring under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Use FT-IR to track degradation (e.g., loss of sulfamoyl group at ~1350 cm<sup>-1</sup>). Avoid storage with strong oxidizers or bases, as decomposition yields sulfur oxides .

Q. What safety protocols are critical for handling 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Incompatible with strong acids/bases (e.g., H2SO4, NaOH), which may release toxic gases (CO, SOx) . For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported structural data for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Optimize crystal growth via slow evaporation in DMF/water. Discrepancies in bond angles/positions (e.g., sulfamoyl orientation) may arise from polymorphism; use Hirshfeld surface analysis to assess packing efficiency. Pair with DFT calculations (B3LYP/6-31G*) to validate electronic structures .

Q. What experimental strategies address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct systematic solubility screens using the shake-flask method. For polar solvents (e.g., DMSO, methanol), measure saturation concentrations via UV-Vis (λmax ~270 nm). In nonpolar solvents (e.g., hexane), use gravimetric analysis. Note that the carboxylic acid group enhances solubility in basic aqueous buffers (pH >8) .

Q. How does the sulfamoyl group influence bioactivity in drug discovery applications?

  • Methodological Answer : The sulfamoyl moiety (-SO2NH2) acts as a hydrogen-bond donor/acceptor, enhancing target binding (e.g., carbonic anhydrase inhibition). Compare IC50 values against analogs lacking the sulfamoyl group using enzyme assays. Molecular docking (AutoDock Vina) can predict interactions with active sites, guided by crystallographic data from related sulfonamide-drug complexes .

Q. What are the challenges in optimizing sulfamoylation reactions for scale-up synthesis?

  • Methodological Answer : Sulfamoyl chloride is moisture-sensitive; use anhydrous conditions with molecular sieves. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). For scale-up, replace batch reactors with flow chemistry setups to improve yield (>80%) and reduce byproducts (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-sulfamoylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-sulfamoylthiophene-2-carboxylic acid

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